5-Amino-2-chloro-4,6-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloro-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H10ClN3O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-Amino-2-chloro-4,6-dimethylnicotinamide typically involves the chlorination of 5-amino-4,6-dimethylnicotinamide. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often use automated systems to precisely control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
5-Amino-2-chloro-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-chloro-4,6-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has shown that nicotinamide derivatives can have anti-inflammatory and anticancer properties, which may lead to new therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The compound may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and other biological processes .
Comparison with Similar Compounds
5-Amino-2-chloro-4,6-dimethylnicotinamide can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but differs in its biological activity and applications.
2-Chloro-5,6-dimethylnicotinamide: Another derivative of nicotinamide with distinct chemical properties and uses.
5-Chloro-4,6-dimethylnicotinamide: Shares some structural similarities but has different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
6971-64-8 |
---|---|
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
5-amino-2-chloro-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-3-5(8(11)13)7(9)12-4(2)6(3)10/h10H2,1-2H3,(H2,11,13) |
InChI Key |
OBVUNTVNMNHMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N)C)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.